4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-fluoro-3-methoxy-2,6-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O7/c1-18-8-4(10)3-5(11(14)15)6(9(13)19-2)7(8)12(16)17/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWQCPHZKNTYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pre-functionalized Benzoic Acid Derivatives
A primary route to 4-fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester begins with the nitration of 3-methoxy-4-fluorobenzoic acid. The methoxy group at position 3 acts as a strong ortho/para-directing group, while the fluoro substituent at position 4 exerts a weaker meta-directing influence. Under nitration conditions employing fuming nitric acid and sulfuric acid, nitro groups are introduced at positions 2 and 6, yielding 2,6-dinitro-3-methoxy-4-fluorobenzoic acid. Subsequent esterification with methanol in the presence of catalytic sulfuric acid converts the carboxylic acid to the methyl ester.
Regioselectivity Challenges
Competing directing effects between the methoxy and fluoro groups necessitate careful temperature control. At elevated temperatures (>50°C), the methoxy group dominates, favoring nitration at positions 2 and 6. However, excessive heating risks over-nitration or decomposition, requiring reaction times of 2–4 hours for optimal results.
Sequential Functionalization via Halogen Intermediates
An alternative approach involves halogenation followed by nucleophilic substitution. For example, 4-fluoro-2,6-dinitrobenzoic acid can be iodinated at position 3 using potassium iodide and sodium nitrite in sulfuric acid, forming 3-iodo-4-fluoro-2,6-dinitrobenzoic acid. The iodine atom is then displaced by methoxide under nucleophilic aromatic substitution conditions (CuCN, DMF, 100°C), introducing the methoxy group. This method circumvents competing directing effects but requires harsh conditions, limiting yields to 50–65%.
Optimization of Nitration Conditions
Conventional Batch Reactor Nitration
Traditional nitration in batch reactors employs a mixture of fuming nitric acid (98%) and concentrated sulfuric acid (95–98%) at 0–5°C. Under these conditions, 3-methoxy-4-fluorobenzoic acid undergoes dinitration in 3–5 hours, achieving yields of 68–72%. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes byproducts |
| HNO₃:H₂SO₄ ratio | 1:1.5 (v/v) | Ensures complete nitration |
| Stirring rate | 500–600 rpm | Enhances mixing efficiency |
Continuous-Flow Microchannel Reactor Nitration
Recent advances leverage microchannel reactors to improve regioselectivity and safety. As demonstrated in the synthesis of 4-fluoro-2-nitroaniline, continuous-flow systems enable precise temperature control (30–55°C) and reduced reaction times (130–200 seconds). Applied to 3-methoxy-4-fluorobenzoic acid, this technology could enhance dinitration efficiency by:
-
Maintaining isothermal conditions through rapid heat dissipation
-
Minimizing localized over-nitration via enhanced mass transfer
Esterification Protocols
Acid-Catalyzed Fischer Esterification
The final step converts 2,6-dinitro-3-methoxy-4-fluorobenzoic acid to its methyl ester using excess methanol and sulfuric acid (2–5 mol%). Refluxing at 65–70°C for 6–8 hours achieves 85–90% conversion, with purification via recrystallization from dichloromethane/petroleum ether.
Diazomethane Methylation
For acid-sensitive substrates, diazomethane in diethyl ether provides a milder alternative. This method proceeds at 0°C within 1 hour, yielding 92–95% ester with minimal byproducts. However, diazomethane’s toxicity and explosivity limit its industrial applicability.
Analytical and Process Challenges
Byproduct Formation
Common impurities include:
Purification Strategies
Multistep crystallization using solvent systems such as ethyl acetate/hexane (1:3) removes nitro isomers, while activated carbon treatment decolorizes the crude product.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Major Products
Reduction: 4-Fluoro-3-methoxy-2,6-diaminobenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Benzoic Acid Esters
- 4-(3-Nitrobenzyloxy)-benzoic acid methyl ester (Compound 5a) :
Synthesized via nucleophilic substitution (K₂CO₃/DMF, 70°C, 82% yield), this compound shares a nitro group and methyl ester functionality. However, it lacks the fluorine and methoxy substituents. The nitro group in both compounds likely enhances electrophilicity, but the additional electron-withdrawing fluoro group in the target compound may further increase reactivity in nucleophilic substitution or reduction reactions.
Fluorinated Benzoic Acid Derivatives
3-Fluoro-4-methylbenzoic acid :
This analog (mp 169–171°C) highlights the impact of fluorine on melting point and acidity. Fluorine’s electronegativity increases the acidity of the carboxylic acid (pKa ~2.5–3.0 for fluorobenzoic acids), but in the target ester, the methyl ester group would reduce acidity while enhancing lipophilicity.- 4-(4-Fluoro-phenyl)-2,6-dimethyl-pyridine-3,5-dicarboxylic acid dimethyl ester : A pyridine-based fluorinated ester (MW 317.31), this compound demonstrates fluorine’s role in improving metabolic stability and binding affinity in agrochemicals or pharmaceuticals.
Methoxy-Substituted Esters
- 4-(Benzyloxy)-3-phenethoxyphenol (C3) : Synthesized via oxidation and hydrolysis (96% yield), this compound’s methoxy and benzyloxy groups enhance solubility in organic solvents. In the target compound, the methoxy group at position 3 may similarly improve solubility but could sterically hinder reactions at adjacent nitro groups.
Methyl Esters of Fatty Acids and Resin Acids
- Sandaracopimaric acid methyl ester and E-communic acid methyl ester :

These diterpene esters (isolated from Austrocedrus chilensis resin) highlight the role of ester groups in stabilizing volatile compounds for GC-MS analysis. The target compound’s aromatic nitro groups would confer higher thermal stability compared to these alicyclic esters.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Comparable Compounds
Reactivity Trends :
- Nitro Groups: The 2,6-dinitro substitution in the target compound likely enhances susceptibility to nucleophilic aromatic substitution (e.g., with amines or thiols) compared to mono-nitro analogs .
- Fluorine vs. Methoxy : The para-fluoro group increases electron-withdrawing effects, while the meta-methoxy group may direct electrophilic attacks to specific positions on the ring.
Biological Activity
4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is a synthetic compound that belongs to the class of substituted benzoic acids. Its unique chemical structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections detail its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study comparing various dinitrobenzoic acid derivatives found that certain modifications enhanced their efficacy against a range of bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Control (Standard Antibiotic) | E. coli | 25 |
| Control (Standard Antibiotic) | S. aureus | 30 |
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. A case study involving macrophage cell lines showed a reduction in inflammatory markers following treatment with the compound.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways. For instance, it may inhibit NF-kB activation, leading to decreased expression of inflammatory genes.
Case Study 1: In Vivo Efficacy
A recent animal study evaluated the therapeutic potential of the compound in models of chronic inflammation. Mice treated with varying doses showed a significant reduction in paw swelling and inflammatory markers compared to controls.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Q & A
Q. What are the key considerations in synthesizing 4-fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester?
Synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Nitration : Introducing nitro groups at positions 2 and 6 while avoiding over-nitration or side reactions. Temperature control (e.g., 0–5°C for exothermic nitration) is critical .
- Esterification : Converting the carboxylic acid to a methyl ester using methanol and catalytic acid (e.g., H₂SO₄) under reflux .
- Functional Group Compatibility : Ensuring methoxy and fluoro substituents remain stable during nitro group introduction. Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Monitoring Method |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 14 h | 82% | TLC (hexane/EtOH) |
| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–75% | NMR (d6-DMSO) |
Q. How is the purity and structural integrity of the compound verified?
- Analytical Techniques :
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and confirm intermediate purity .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C3, nitro at C2/C6) and ester formation (δ ~3.8 ppm for methyl ester) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ = calculated 303.04) .
Advanced Research Questions
Q. How does the substitution pattern influence regioselectivity in nitration or electrophilic reactions?
- Steric and Electronic Effects : The methoxy group at C3 is electron-donating, directing nitration to ortho/para positions. However, the fluoro group at C4 (electron-withdrawing) competes, favoring nitration at C2 and C6 due to meta-directing effects .
- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and reactive sites. For example, nitro groups reduce electron density at C5, making it less reactive toward further substitution .
Q. What computational methods predict biological interactions of this compound?
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes). The nitro groups may form hydrogen bonds with active-site residues, while the methoxy group enhances lipophilicity .
- Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes over time. The compound’s rigidity (due to nitro groups) may reduce conformational flexibility, affecting binding kinetics .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Decoupling Experiments : Use DEPT-135 or HSQC to distinguish overlapping signals (e.g., aromatic protons near nitro groups).
- Comparative Analysis : Reference analogous compounds (e.g., methyl 3,5-difluoro-2-hydroxybenzoate) to assign shifts. For example, nitro groups deshield adjacent protons by ~0.5 ppm .
Q. What strategies optimize reaction yields when introducing nitro groups?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize nitronium ion intermediates.
- Temperature Gradients : Gradual warming (e.g., 0°C → RT) prevents decomposition of sensitive intermediates .
- Catalytic Additives : Urea or sulfamic acid can reduce byproducts like polynitro derivatives .
Methodological Challenges
Q. How to address instability of the compound under basic or aqueous conditions?
- pH Control : Avoid prolonged exposure to bases (e.g., NaOH), which may hydrolyze the ester. Use buffered conditions (pH 6–7) during workup .
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent nitro group reduction or ester hydrolysis .
Q. What synthetic routes enable selective modification of the methoxy or fluoro groups?
- Demethylation : BBr₃ in CH₂Cl₂ selectively removes the methoxy group without affecting nitro or fluoro substituents .
- Fluorine Replacement : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces fluorine at C4 with aryl/heteroaryl groups .
Data Sources and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

